Product packaging for Methyl 3-bromo-2,5-dimethylbenzoate(Cat. No.:)

Methyl 3-bromo-2,5-dimethylbenzoate

Cat. No.: B13554243
M. Wt: 243.10 g/mol
InChI Key: OYRPIHJCEFWWOD-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Esters as Synthetic Building Blocks

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in chemical synthesis. pressbooks.pub Their importance stems from their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.net These palladium-catalyzed transformations are among the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures, including many pharmaceuticals, agrochemicals, and advanced materials. pressbooks.pubnih.gov The halogen atom, typically bromine or iodine, serves as a reactive handle, allowing for its selective replacement with various other functional groups. acs.orgresearchgate.net The stability of the aromatic ring combined with the reactivity of the carbon-halogen bond makes aryl halides indispensable in multi-step syntheses. pressbooks.pub

Esters, characterized by the -COO- functional group, are another vital class of compounds in organic chemistry. libretexts.org They are widespread in nature, contributing to the flavors and fragrances of fruits and flowers, and are crucial intermediates in biochemical processes. libretexts.orgscitechdaily.com In the laboratory and in industry, esters are valued for their versatility. They can be synthesized from common materials like carboxylic acids and alcohols and can be transformed into a wide range of other functional groups. researchgate.netacs.org Furthermore, the ester group itself is a key component in the synthesis of polymers, particularly polyesters, which have diverse applications. libretexts.org

Table 1: General Properties and Roles of Key Functional Groups

Functional GroupGeneral Role in SynthesisKey ReactionsCommon Applications
Aryl Halide Versatile cross-coupling partner; synthetic intermediate.Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination.Pharmaceuticals, agrochemicals, dyes, polymers, electronic materials. pressbooks.pub
Ester Synthetic intermediate; protecting group; monomer for polymers.Hydrolysis, transesterification, Claisen condensation, reduction.Solvents, fragrances, flavors, pharmaceuticals, polyesters. libretexts.orgscitechdaily.com

Overview of Substituted Benzoate (B1203000) Derivatives in Contemporary Organic Synthesis

Benzoate derivatives, which are esters of benzoic acid, represent a significant family of compounds in organic synthesis and medicinal chemistry. The substitution pattern on the benzene (B151609) ring dramatically influences their properties and applications. For instance, the introduction of various substituents can tune the electronic nature of the aromatic ring, affecting its reactivity in subsequent chemical transformations. purechemistry.orgmsu.edu

In recent years, substituted benzoic acid derivatives have gained recognition as cost-effective and stable alternatives to traditional organometallic reagents in certain cross-coupling reactions. masterorganicchemistry.com Research has also demonstrated the utility of substituted benzoates in the synthesis of a variety of complex structures, from liquid crystals to biologically active molecules. masterorganicchemistry.com For example, specific dihydroxybenzoate derivatives have been investigated for their potential in developing treatments for neurodegenerative diseases. fiveable.me The specific placement of activating groups (like alkyl groups) and deactivating or reactive groups (like halogens) allows chemists to meticulously plan multi-step synthetic routes to create highly complex, polysubstituted aromatic products. libretexts.orgbldpharm.com

Rationale for Dedicated Investigation of Methyl 3-bromo-2,5-dimethylbenzoate's Reactivity and Utility

The specific structure of this compound makes it a compound of significant academic interest. It combines the key functionalities of an aryl bromide, a methyl ester, and a polysubstituted benzene ring, offering a unique platform for synthetic exploration.

Table 2: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1805594-40-4 wikipedia.org
Molecular Formula C10H11BrO2
Molecular Weight 243.09 g/mol

The rationale for its investigation is multifaceted:

Cross-Coupling Potential : The bromo substituent at the C3 position makes the molecule a prime candidate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, serving as a key step in the synthesis of more complex molecules.

Steric and Electronic Influence : The two methyl groups at the C2 and C5 positions exert significant steric and electronic effects. purechemistry.org As electron-donating groups, they activate the ring towards certain reactions. msu.edu However, their placement, particularly the methyl group ortho to the bromine (C2), creates steric hindrance that can influence the regioselectivity and rate of subsequent reactions. Studying how this specific substitution pattern affects the outcome of coupling reactions is of fundamental interest.

Versatility of the Ester Group : The methyl ester at the C1 position provides another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides or used in different types of coupling reactions. Alternatively, the ester can be reduced to an alcohol, further expanding the synthetic possibilities.

In essence, this compound is not just a single compound but a versatile synthetic intermediate. The interplay between its three distinct functional components—the reactive bromo group, the directing methyl groups, and the modifiable ester—provides a rich area for research. A dedicated investigation into its reactivity would contribute valuable knowledge to the field of synthetic methodology, particularly in the strategic construction of polysubstituted aromatic systems, which are prevalent in pharmaceuticals, materials science, and other areas of chemical research. scitechdaily.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B13554243 Methyl 3-bromo-2,5-dimethylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

methyl 3-bromo-2,5-dimethylbenzoate

InChI

InChI=1S/C10H11BrO2/c1-6-4-8(10(12)13-3)7(2)9(11)5-6/h4-5H,1-3H3

InChI Key

OYRPIHJCEFWWOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)C(=O)OC

Origin of Product

United States

Iii. Chemical Transformations and Reactivity Profiles of Methyl 3 Bromo 2,5 Dimethylbenzoate

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for a variety of synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the aryl bromide moiety of methyl 3-bromo-2,5-dimethylbenzoate is an excellent substrate for these reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds. For instance, the Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene (B84023) with various arylboronic acids has been shown to be a viable method for creating C-C bonds, with the reaction tolerating a wide range of functional groups. researchgate.net A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs have been synthesized in moderate yields via Suzuki cross-coupling reactions, demonstrating the utility of this method for creating diverse molecular architectures. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. nih.gov Various palladium sources can be used, including Pd(OAc)₂ and Pd(PPh₃)₄, often in the presence of a phosphine (B1218219) ligand. organic-chemistry.orgnih.gov The reaction conditions can be tailored to accommodate a wide variety of substrates. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org Copper-free Sonogashira coupling protocols have also been developed. researchgate.net This method is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is compatible with a broad range of functional groups on both the aryl halide and the alkyne. libretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. This reaction is highly effective for the formation of carbon-carbon bonds. For example, the palladium-promoted reaction of substituted bromobenzenes with dimethylzinc (B1204448) via Negishi coupling yields the corresponding p-substituted toluenes. researchgate.net

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki Organoboron Compound Palladium Catalyst + Base Biaryl or Alkylated Arene
Heck Alkene Palladium Catalyst + Base Substituted Alkene
Sonogashira Terminal Alkyne Palladium Catalyst + Copper(I) Co-catalyst + Base Arylalkyne
Negishi Organozinc Compound Nickel or Palladium Catalyst Alkylated or Arylated Arene

Nucleophilic Aromatic Substitution Reactions

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, under certain conditions, the bromine atom of this compound can be displaced by a nucleophile. masterorganicchemistry.com Nucleophilic aromatic substitution (SNA) typically requires either the presence of strong electron-withdrawing groups on the aromatic ring or the use of very strong nucleophiles or harsh reaction conditions. libretexts.org The mechanism can proceed through an addition-elimination pathway, involving the formation of a Meisenheimer complex, or via an elimination-addition pathway involving a benzyne (B1209423) intermediate. libretexts.orgmasterorganicchemistry.com

Formation and Reactions of Organometallic Reagents

The aryl bromide can be converted into highly reactive organometallic reagents, which are powerful nucleophiles for carbon-carbon bond formation.

Grignard Reagents: Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), would lead to the formation of the corresponding Grignard reagent, (3-methoxycarbonyl-2,5-dimethylphenyl)magnesium bromide. While some aryl bromides with certain functional groups may be unreactive in diethyl ether, THF is often a more suitable solvent for Grignard reagent formation. rsc.org These reagents readily react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. youtube.com

Organolithium Reagents: Alternatively, the aryl bromide can be converted to an organolithium reagent by reaction with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures. These reagents are generally more reactive than their Grignard counterparts and are used in similar synthetic applications.

Reductive Debromination Strategies

In some synthetic routes, it may be necessary to remove the bromine atom and replace it with a hydrogen atom. This reductive debromination can be achieved through various methods, including catalytic hydrogenation using a palladium catalyst and a hydrogen source, or by using reducing agents such as tributyltin hydride.

Reactions at the Methyl Ester Functional Group

The methyl ester group offers another site for chemical modification, primarily through reactions involving the carbonyl carbon.

Hydrolysis to Benzoic Acid Derivatives

The most common reaction of the methyl ester is its hydrolysis to the corresponding carboxylic acid, 3-bromo-2,5-dimethylbenzoic acid. chemsrc.comnih.gov This transformation is typically achieved by heating the ester with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, or a strong base, like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. The resulting benzoic acid derivative can then serve as a precursor for other functional groups, such as amides, acid chlorides, and other esters.

Transesterification Reactions

Transesterification is a fundamental process in organic synthesis where the alkoxy group of an ester is exchanged with that of an alcohol. In the case of this compound, this transformation can be achieved under either acidic or basic conditions. The reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. To drive the equilibrium towards the desired product, the reactant alcohol is typically used in excess. ucla.eduresearchgate.net

Under acidic catalysis, a protic acid such as sulfuric acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by a molecule of the new alcohol. ucla.edu

Base-catalyzed transesterification, on the other hand, typically employs an alkoxide base corresponding to the desired alcohol. The alkoxide acts as a potent nucleophile, attacking the ester and proceeding through a tetrahedral intermediate.

ReactantReagent/CatalystProductCondition
This compoundEthanol, Sulfuric Acid (catalyst)Ethyl 3-bromo-2,5-dimethylbenzoateAcid-catalyzed
This compoundSodium Ethoxide, EthanolEthyl 3-bromo-2,5-dimethylbenzoateBase-catalyzed

Reduction to Alcohols

The ester functionality of this compound can be reduced to a primary alcohol, yielding (3-bromo-2,5-dimethylphenyl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). harvard.edumasterorganicchemistry.com LiAlH₄ is a strong, non-selective reducing agent capable of reducing a wide variety of carbonyl compounds, including esters. harvard.edumasterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). echemi.com

Alternatively, sodium borohydride (B1222165) (NaBH₄) in the presence of methanol (B129727) can also be employed for the reduction of aromatic esters to their corresponding alcohols. psu.edu This method is often considered milder and safer than using LiAlH₄. psu.edu

ReactantReagentProductSolvent
This compoundLithium Aluminum Hydride (LiAlH₄)(3-bromo-2,5-dimethylphenyl)methanolDiethyl ether or THF
This compoundSodium Borohydride (NaBH₄), Methanol(3-bromo-2,5-dimethylphenyl)methanolTHF

Amidation and Other Carboxylic Acid Derivative Formations

The conversion of this compound to various amides can be achieved through direct amidation with amines. This reaction can be promoted by a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org The reaction proceeds via nucleophilic acyl substitution where the amine displaces the methoxy (B1213986) group of the ester. A variety of primary and secondary amines can be used to generate a library of corresponding amides. rsc.org

More recently, metal-free, base/additive-free amidation protocols under aqueous conditions have been developed, offering a more environmentally friendly approach. rsc.org Another approach involves the use of heterogeneous catalysts like Nb₂O₅, which has shown high activity in the amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions. researchgate.net

ReactantReagentProductCondition
This compoundAniline, Potassium tert-butoxideN-phenyl-3-bromo-2,5-dimethylbenzamideDMSO
This compoundPyrrolidine, n-BuLi(3-bromo-2,5-dimethylphenyl)(pyrrolidin-1-yl)methanoneTHF
This compoundBenzylamine, WaterN-benzyl-3-bromo-2,5-dimethylbenzamideHigh Temperature

Electrophilic Aromatic Substitution on the Aromatic Ring (beyond bromination)

The aromatic ring of this compound is substituted with three groups: a bromine atom, two methyl groups, and a methyl carboxylate group. The directing effects of these substituents will determine the position of any further electrophilic aromatic substitution. Methyl groups are activating and ortho-, para-directing. The bromine atom is deactivating but also ortho-, para-directing. The methyl carboxylate group is a deactivating, meta-directing group. fiveable.meucalgary.ca

Given the positions of the existing substituents, the most likely position for an incoming electrophile would be the carbon atom between the two methyl groups (position 4) or the carbon between the bromine and the ester group (position 6), with the directing effects of the activating methyl groups likely dominating.

A common electrophilic aromatic substitution is nitration, typically carried out with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com

ReactantReagentPredicted Major Product
This compoundNitric Acid, Sulfuric AcidMethyl 3-bromo-2,5-dimethyl-4-nitrobenzoate
This compoundFuming Sulfuric AcidMethyl 3-bromo-4-sulfo-2,5-dimethylbenzoate

Derivatization to Advanced Polyfunctionalized Molecules

The bromine atom on the aromatic ring of this compound serves as a versatile handle for the synthesis of more complex, polyfunctionalized molecules through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This is a powerful method for synthesizing biaryl compounds. rsc.org

Sonogashira Coupling: Terminal alkynes can be coupled with the aryl bromide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to form a new carbon-carbon triple bond. ucsb.eduorganic-chemistry.org This reaction is instrumental in the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. numberanalytics.comwikipedia.org It is a highly versatile method for the synthesis of a wide range of arylamines from aryl halides. nih.govlibretexts.org

Reaction TypeReactantCoupling PartnerCatalyst/BaseProduct
Suzuki-Miyaura CouplingThis compoundPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Methyl 3-phenyl-2,5-dimethylbenzoate
Sonogashira CouplingThis compoundPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NMethyl 3-(phenylethynyl)-2,5-dimethylbenzoate
Buchwald-Hartwig AminationThis compoundAnilinePd₂(dba)₃, BINAP, NaOtBuMethyl 3-(phenylamino)-2,5-dimethylbenzoate

Iv. Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Mechanistic Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl 3-bromo-2,5-dimethylbenzoate, ¹H and ¹³C NMR would provide critical information on the electronic environment of the protons and carbon atoms, respectively, allowing for unambiguous isomer differentiation.

A Chinese patent (CN113004145A) provides partial ¹H NMR data for this compound in deuterated dimethyl sulfoxide (B87167) (d6-DMSO). The reported chemical shifts are:

δ 7.67 (s, 1H)

δ 7.55 (s, 1H)

δ 3.85 (s, 3H)

This limited data corresponds to the two aromatic protons and the methyl ester protons. However, the signals for the two methyl groups on the aromatic ring are not reported in the abstract. A complete ¹H NMR spectrum with coupling constants and integration values, as well as a ¹³C NMR spectrum, are not available in the public domain.

Table 1: Reported ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
7.67 Singlet 1H Aromatic CH
7.55 Singlet 1H Aromatic CH

Data is incomplete and sourced from a patent document.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₀H₁₁BrO₂), the expected monoisotopic mass would be approximately 241.9997 g/mol . A detailed fragmentation analysis would further corroborate the structure by identifying characteristic losses, such as the loss of a methoxy (B1213986) group (-OCH₃) or a bromine atom (-Br).

Currently, there is no publicly available high-resolution mass spectrometry data for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key expected vibrational bands would include:

C=O stretching of the ester group (typically around 1720-1740 cm⁻¹)

C-O stretching of the ester group (around 1100-1300 cm⁻¹)

C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹)

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)

C-Br stretching (typically in the lower frequency region, 500-600 cm⁻¹)

No experimental IR or Raman spectra for this compound have been found in the public domain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique would be invaluable for confirming the substitution pattern on the benzene (B151609) ring and the conformation of the ester group.

A search of crystallographic databases reveals no published crystal structure for this compound.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the separation, identification, and quantification of compounds in complex mixtures. While chemical suppliers mention the availability of LC-MS data for quality control purposes, these datasets are not publicly accessible. The retention time and mass spectrum from these techniques would serve as a useful analytical signature for the compound.

V. Theoretical and Computational Investigations of Methyl 3 Bromo 2,5 Dimethylbenzoate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 3-bromo-2,5-dimethylbenzoate, DFT calculations can elucidate its fundamental properties, offering predictions of its reactivity and kinetic stability. Such studies are typically performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory in describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is rich in π-electrons, with some contribution from the oxygen atoms of the ester group and the bromine atom due to their lone pairs. The LUMO, on the other hand, is likely to be distributed over the carbonyl group of the ester and the antibonding orbitals associated with the C-Br bond, making these sites susceptible to nucleophilic attack. The electron-donating methyl groups and the electron-withdrawing bromine atom and ester group will influence the energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability; influences reactions with electrophiles.
LUMO Energy~ -1.2 eVIndicates electron-accepting ability; influences reactions with nucleophiles.
HOMO-LUMO Gap~ 5.3 eVReflects chemical reactivity and stability; a larger gap implies higher stability.

Note: These values are hypothetical and serve as illustrative examples based on typical DFT calculations for similar aromatic compounds.

Electrostatic Potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.org The ESP map is plotted on the molecule's electron density surface, with colors indicating different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. libretexts.org

In the case of this compound, the ESP map would likely show the most negative potential around the oxygen atoms of the carbonyl group, making them the primary sites for electrophilic interaction. The aromatic ring would also exhibit negative potential, though modulated by the substituents. The hydrogen atoms of the methyl groups and the region around the bromine atom would likely show areas of positive potential, indicating their susceptibility to nucleophilic interactions.

Table 2: Predicted Electrostatic Potential (ESP) Characteristics for this compound

Molecular RegionPredicted ESPImplied Reactivity
Carbonyl Oxygen AtomsHighly NegativeProne to electrophilic attack and hydrogen bonding.
Aromatic RingNegativeSusceptible to electrophilic aromatic substitution.
Hydrogen Atoms (Methyl)PositivePotential sites for weak interactions.
Ester Methyl GroupPositiveCan be involved in nucleophilic attack under certain conditions.

Note: The characterizations are based on general principles of ESP analysis for substituted benzoates.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions in condensed phases. MD simulations for this compound could reveal how the molecule behaves in different solvents and how individual molecules interact with each other in a crystal lattice or solution.

These simulations could predict the preferred orientation of the ester group relative to the benzene ring and the rotational freedom of the methyl groups. Furthermore, MD can model intermolecular interactions such as π-π stacking between benzene rings and halogen bonding involving the bromine atom, which can influence the material's bulk properties.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. nih.gov For this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as nucleophilic substitution at the ester or on the aromatic ring.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic parameters. rsc.orgnih.gov For this compound, this includes ¹H and ¹³C NMR chemical shifts and the frequencies of infrared (IR) and Raman vibrational modes. rsc.orgnih.gov The predicted spectra can be compared with experimental data to confirm the molecule's structure.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts. tcsedsystem.edu By simulating the NMR spectra, one can assign specific peaks to individual atoms in the molecule, which can be particularly useful for complex structures. Similarly, calculating vibrational frequencies can help in the interpretation of experimental IR and Raman spectra, assigning specific bands to the stretching and bending modes of different functional groups.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted Value (Illustrative)Experimental Value (Hypothetical)
¹H NMR (Aromatic H)7.2 - 7.5 ppm7.35 ppm
¹³C NMR (Carbonyl C)~165 ppm166 ppm
IR (C=O Stretch)~1720 cm⁻¹1725 cm⁻¹

Note: These values are for illustrative purposes to demonstrate the potential of computational prediction.

In Silico Design and Prediction of Novel Derivatives

Computational methods are increasingly used for the in silico design of novel molecules with desired properties. nih.gov Starting with the structure of this compound, new derivatives can be designed by modifying its functional groups. For instance, the bromine atom could be replaced with other halogens or functional groups to tune the electronic properties, or the methyl groups could be altered to change the steric profile.

By performing computational screening of a virtual library of these derivatives, researchers can predict their properties, such as reactivity, stability, and potential biological activity, without the need for their synthesis and experimental testing. mdpi.com This approach accelerates the discovery of new compounds with optimized characteristics for various applications.

Vi. Research Applications of Methyl 3 Bromo 2,5 Dimethylbenzoate As a Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The reactivity of the carbon-bromine bond in Methyl 3-bromo-2,5-dimethylbenzoate is a cornerstone of its utility. This bond readily participates in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the construction of intricate organic molecules from simpler, commercially available starting materials.

This compound serves as a foundational scaffold for the synthesis of a wide array of other substituted aromatic compounds. The bromine atom can be readily displaced or transformed through various palladium-catalyzed cross-coupling reactions, significantly expanding the diversity of accessible structures.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester, facilitating the formation of a new carbon-carbon bond. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of the Suzuki-Miyaura reaction to aryl bromides is a well-established and powerful tool for creating biaryl compounds or introducing alkyl, alkenyl, or alkynyl substituents at the 3-position of the benzoate (B1203000) ring. nih.gov

Sonogashira Coupling: This methodology allows for the introduction of alkyne moieties by coupling the aryl bromide with a terminal alkyne in the presence of palladium and copper co-catalysts. mdpi.com This reaction would yield a 3-alkynyl-2,5-dimethylbenzoate derivative, a versatile intermediate for further transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, transforming the aryl bromide into an arylamine. wikipedia.org This would allow for the synthesis of 3-amino-2,5-dimethylbenzoate derivatives, which are important precursors for many biologically active molecules.

These transformations highlight the role of this compound as a key starting material for generating a library of more complex aromatic building blocks, each with its own potential for further synthetic elaboration.

Applications in Medicinal Chemistry Research (as a synthetic intermediate for scaffolds, not drug efficacy)

In medicinal chemistry, the rapid and efficient synthesis of diverse molecular scaffolds is crucial for the discovery of new therapeutic agents. This compound, as a readily modifiable building block, has potential applications as an intermediate in the synthesis of various molecular frameworks of medicinal interest. A patent application highlights the broad utility of methyl benzoate derivatives, including this compound, in pharmaceutical chemistry and organic synthesis, suggesting its role in creating novel compounds for drug discovery. bldpharm.com

The generation of compound libraries for high-throughput screening is a cornerstone of modern chemical biology and drug discovery. The versatility of this compound, particularly its suitability for a range of cross-coupling reactions, makes it an attractive starting point for combinatorial synthesis. By reacting it with a diverse set of coupling partners (e.g., various boronic acids in Suzuki-Miyaura reactions or amines in Buchwald-Hartwig aminations), a large and diverse library of related compounds can be rapidly synthesized. These libraries can then be screened for biological activity against various targets. While the principle is sound, specific and detailed examples of large-scale library synthesis starting from this compound are not extensively detailed in the public domain.

Applications in Agrochemical Research (as a synthetic intermediate, not product efficacy)

The search for new and effective agrochemicals, such as herbicides, insecticides, and fungicides, is an ongoing effort. The synthesis of novel active ingredients often relies on the use of versatile chemical intermediates. While there is a lack of direct and specific evidence in the available literature for the use of this compound as an intermediate in the synthesis of commercial agrochemicals, its structural motifs are present in some biologically active molecules. For example, related brominated aromatic structures are found in certain classes of pesticides. However, a definitive link to the use of this specific compound in major agrochemical research and development is not apparent from the conducted searches.

Role in Materials Science Research (e.g., monomers for polymers, functional dyes)

The development of new materials with tailored optical and electronic properties is a key area of materials science. Brominated aromatic compounds can serve as important monomers or precursors for the synthesis of functional polymers and dyes. For instance, brominated precursors are often used in the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV), which have applications in organic light-emitting diodes (OLEDs) and photovoltaics. rsc.org The bromine atoms can be converted to vinyl groups through reactions like the Heck coupling, which then undergo polymerization.

Despite this potential, specific research detailing the use of this compound as a monomer for polymer synthesis or as a precursor for functional dyes is not readily found in the surveyed literature. The presence of the two methyl groups and the methyl ester could be used to tune the properties of resulting materials, such as solubility and electronic levels, making it a theoretically interesting candidate for such applications. However, concrete experimental studies demonstrating this are not currently available.

Development of Photoactive Materials

Following a comprehensive review of available scientific literature and patent databases, no specific research was identified that details the direct application of this compound as a synthetic intermediate in the development of photoactive materials.

While substituted bromobenzoates, as a class of compounds, are utilized in the synthesis of various functional organic materials, including dyes and polymers which can exhibit photoactive properties, research explicitly detailing the use of this compound for this purpose is not present in the reviewed sources. The general reactivity of brominated aromatic compounds suggests potential utility in cross-coupling reactions to construct more complex conjugated systems often found in photoactive molecules. However, without specific studies, any discussion on its role remains speculative.

Further research would be necessary to explore the potential of this compound as a precursor for novel photoactive materials.

Q & A

[Basic] What are the key structural features of Methyl 3-bromo-2,5-dimethylbenzoate that influence its chemical reactivity?

The compound’s reactivity is governed by its substituted benzene ring:

  • Bromine at position 3 acts as a strong electron-withdrawing group, directing electrophilic substitutions to meta/para positions.
  • Methyl groups at positions 2 and 5 provide steric hindrance and moderate electron-donating effects, influencing regioselectivity in reactions like nucleophilic aromatic substitution.
  • The ester group (COOCH₃) enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions under acidic/basic conditions.

Methodological Insight : To predict reactivity, use computational tools (e.g., DFT calculations) to map electron density distribution and assess steric effects .

[Advanced] How can researchers optimize Suzuki-Miyaura coupling reactions involving this compound to achieve higher yields?

Key optimization strategies include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands improve cross-coupling efficiency by reducing steric clashes with methyl groups.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) enhance reagent solubility and stabilize intermediates.
  • Temperature Control : Reactions performed at 80–100°C balance kinetic activation with thermal decomposition risks.

Data Note : In analogous brominated benzoates, yields exceeding 85% were achieved using Pd(OAc)₂ with SPhos ligands under inert atmospheres .

[Advanced] What computational methods are recommended for predicting the regioselectivity of electrophilic substitution in this compound derivatives?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack sites for electrophiles (e.g., nitration or sulfonation).
  • Hammett Substituent Constants : Quantify electronic effects of substituents to model reaction pathways.

Case Study : For methyl 3-bromo-2,6-dimethoxybenzoate, MEP analysis confirmed preferential electrophilic attack at the para position to bromine due to electron-deficient regions .

[Advanced] How should researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound derivatives?

  • Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain potency drops in vivo.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may alter efficacy.
  • Assay Validation : Ensure in vitro models (e.g., cell lines) express relevant biological targets (e.g., enzymes or receptors) to improve translational relevance.

Example : Derivatives of 3-bromo-4,5-dimethylbenzoic acid showed reduced in vivo anti-inflammatory activity due to rapid glucuronidation, highlighting the need for prodrug strategies .

[Advanced] What strategies mitigate di-substitution byproducts during the bromination of methyl 2,5-dimethylbenzoate to synthesize this compound?

  • Regioselective Control : Use Lewis acids (e.g., FeBr₃) to direct bromine to the meta position relative to ester groups.
  • Stoichiometry Optimization : Limit Br₂ equivalents (1.1–1.3 equiv.) to minimize over-substitution.
  • Low-Temperature Reactions : Perform bromination at 0–5°C to slow kinetic competition for secondary substitution.

Experimental Validation : In similar systems, GC-MS analysis confirmed 92% mono-brominated product yield under controlled conditions .

[Advanced] How can X-ray crystallography resolve structural ambiguities in this compound derivatives when NMR signals overlap?

  • Single-Crystal Growth : Use slow evaporation (e.g., hexane/ethyl acetate) to obtain high-quality crystals.
  • Data Collection : Synchrotron radiation improves resolution for heavy atoms (e.g., bromine).
  • Refinement Tools : Software like SHELXL refines torsional angles and validates substituent positions.

Case Study : Crystal structure analysis of Methyl 3,5-dibromo-4-methylbenzoate confirmed bromine positions with < 0.02 Å positional uncertainty, resolving NMR ambiguities .

[Basic] What analytical techniques are critical for purity assessment of this compound?

  • HPLC-PDA : Detects impurities at < 0.1% levels using C18 columns and UV detection (λ = 254 nm).
  • 1H/13C NMR : Identifies positional isomers (e.g., bromine at position 4 vs. 3) via distinct splitting patterns.
  • Elemental Analysis : Validates C, H, Br, and O content within ±0.3% theoretical values.

Quality Control : For commercial batches, ≥98% purity is typically required, verified via combined chromatographic and spectroscopic methods .

[Advanced] What are the mechanistic implications of steric effects in nucleophilic aromatic substitution (SNAr) reactions of this compound?

  • Steric Hindrance : Methyl groups at positions 2 and 5 impede nucleophile approach, favoring SNAr at less hindered positions (e.g., para to bromine).
  • Solvent Polarity : High-polarity solvents (e.g., DMSO) stabilize the Meisenheimer intermediate, accelerating SNAr.
  • Leaving Group Activation : Electron-withdrawing ester groups enhance bromide departure by polarizing the C-Br bond.

Experimental Design : Kinetic studies using varying nucleophiles (e.g., amines vs. thiols) quantify steric vs. electronic contributions .

[Advanced] How do electronic effects of substituents influence the stability of this compound under acidic hydrolysis conditions?

  • Ester Group Stability : Electron-withdrawing bromine accelerates hydrolysis by polarizing the ester carbonyl.
  • Methyl Groups : Electron-donating methyl substituents destabilize the tetrahedral intermediate, slowing hydrolysis compared to unsubstituted analogs.
  • pH Optimization : Hydrolysis at pH 2–3 (H₂SO₄) minimizes side reactions (e.g., demethylation).

Data Insight : In methyl 3-bromo-2,6-dimethoxybenzoate, hydrolysis half-life (t₁/₂) increased by 40% compared to non-methylated analogs due to steric protection .

[Advanced] What role does this compound play in synthesizing bioactive heterocycles?

  • Suzuki Coupling : Forms biaryl intermediates for kinase inhibitor scaffolds.
  • Cyclization Reactions : Participates in Heck reactions to generate indole or quinoline derivatives.
  • Pharmacophore Integration : Serves as a halogenated aromatic building block in anticancer agents (e.g., tubulin inhibitors).

Application Example : Derivatives of 3-bromo-4,5-dimethylbenzoic acid demonstrated µM-level IC₅₀ values against COX-2, validated via enzyme-linked immunosorbent assays (ELISAs) .

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